molecular formula C19H24N4O2 B6075824 N-[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-5-yl]-3-phenoxypropanamide

N-[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-5-yl]-3-phenoxypropanamide

Cat. No.: B6075824
M. Wt: 340.4 g/mol
InChI Key: YOYQVGUUBPLYRS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a quinazoline core, which is a bicyclic structure composed of fused benzene and pyrimidine rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-5-yl]-3-phenoxypropanamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Quinazoline Core: The quinazoline core can be synthesized through the cyclization of appropriate benzene and pyrimidine derivatives under acidic or basic conditions.

    Introduction of the Dimethylamino Group: The dimethylamino group can be introduced via nucleophilic substitution reactions using dimethylamine and suitable leaving groups.

    Attachment of the Phenoxypropanamide Moiety: The phenoxypropanamide moiety can be attached through amide bond formation reactions, typically using coupling reagents like EDCI or DCC in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Large-scale production would require careful control of reaction conditions, such as temperature, pressure, and solvent choice, to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-5-yl]-3-phenoxypropanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of quinazoline N-oxides.

    Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert certain functional groups within the molecule to their corresponding reduced forms.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the quinazoline core or the phenoxypropanamide moiety.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Halogenated reagents, nucleophiles, and electrophiles under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline N-oxides, while reduction may produce amine derivatives.

Scientific Research Applications

N-[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-5-yl]-3-phenoxypropanamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its potential therapeutic effects, including anticancer, antiviral, or antimicrobial properties.

    Industry: Utilized in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-5-yl]-3-phenoxypropanamide involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes by forming stable complexes, leading to a decrease in their catalytic activity. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N,N-Dimethylaminopyridine (DMAP): A derivative of pyridine with similar nucleophilic properties.

    N,N-Dimethylglycine: An amino acid derivative with comparable structural features.

    N,N-Dimethylaminoethyl acrylamide: A monomer used in polymer synthesis with similar dimethylamino functionality.

Uniqueness

N-[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-5-yl]-3-phenoxypropanamide is unique due to its specific combination of a quinazoline core, dimethylamino group, and phenoxypropanamide moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.

Properties

IUPAC Name

N-[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-5-yl]-3-phenoxypropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N4O2/c1-23(2)19-20-13-15-16(9-6-10-17(15)22-19)21-18(24)11-12-25-14-7-4-3-5-8-14/h3-5,7-8,13,16H,6,9-12H2,1-2H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOYQVGUUBPLYRS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NC=C2C(CCCC2=N1)NC(=O)CCOC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.